8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine - 477889-93-3

8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

Catalog Number: EVT-3091335
CAS Number: 477889-93-3
Molecular Formula: C15H11F3N2
Molecular Weight: 276.262
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Imidazo[1,2-a]pyridines constitute a class of heterocyclic compounds characterized by the fusion of an imidazole and a pyridine ring. [, , , , ] These compounds exhibit diverse biological activities and have garnered significant interest in medicinal chemistry research for their potential as drug candidates in various therapeutic areas. [, , , , ] Specifically, they have shown promise as anti-diabetic agents, anti-ulcer agents, anticancer agents, and calcium channel antagonists. [, , , , ]

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, often involving the condensation of 2-aminopyridines with α-haloketones or α-tosyloxyacetophenones. [, ] The Hantzsch condensation reaction, employing aldehydes, alkyl acetoacetates, and ammonia, is also a commonly employed synthetic strategy for constructing the imidazo[1,2-a]pyridine core. [] Variations in substituents on the imidazo[1,2-a]pyridine scaffold can be introduced through different synthetic approaches, allowing for the exploration of structure-activity relationships and optimization of desired biological properties.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by a planar fused ring system, with potential for substituents at various positions. [] The specific conformation of the molecule can significantly influence its biological activity. [] Computational methods, such as semiempirical quantum chemical calculations, can be employed to predict minimum-energy conformations and aid in the design of analogs with desired conformational properties. [] X-ray crystallography provides detailed structural information, including bond lengths, bond angles, and spatial arrangement of atoms, further elucidating the molecular characteristics and potential interactions with biological targets. []

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine derivatives depends on the specific target and the substituents present on the molecule. For example, some imidazo[1,2-a]pyridines act as Glucagon-like peptide 1 receptor (GLP-1R) agonists, increasing GLP-1 secretion and enhancing glucose responsiveness. [] Others function as positive allosteric modulators of metabotropic glutamate receptor 2 (mGluR2), potentially beneficial in treating central nervous system disorders. [] Imidazo[1,2-a]pyridines have also been reported to inhibit Vascular endothelial growth factor receptor 2 (VEGFR2), interfering with angiogenesis and tumor growth. [] Further investigation of the specific interactions between "8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine" and potential biological targets would be required to elucidate its mechanism of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines can vary depending on the substituents present. [] Some derivatives exist as thermally stable solid compounds, while others may be liquid at ambient temperature. [] Substituents can affect the fluorescent properties, including the wavelength of maximum fluorescence emission and quantum yield. [] Solubility, melting point, and other physicochemical characteristics can also be influenced by the nature and position of substituents on the imidazo[1,2-a]pyridine core.

Applications
  • Anti-diabetic agents: 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate derivatives have been identified as potential GLP-1R agonists, offering a potential therapeutic avenue for diabetes treatment. []
  • Anti-ulcer agents: Substituted imidazo[1,2-a]pyridines have demonstrated gastric antisecretory activity, suggesting their potential as anti-ulcer drugs. []
  • Anticancer agents: Imidazo[1,2-a]pyridine derivatives have been explored as anticancer agents, targeting VEGFR2 and potentially inhibiting tumor growth. [] A recent study also showed promising anticancer activity for a series of pyridine derivatives containing various heterocyclic rings, including imidazo[1,2-a]pyridine, with strong activity against liver cancer, human colon cancer, and human breast adenocarcinoma cell lines. []
  • Calcium channel antagonists: 1,2-Dihydropyridines containing an imidazo[1,2-a]pyridine moiety have shown calcium channel antagonist activity, suggesting their potential for treating cardiovascular diseases. []

3-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl Acetate Derivatives

    Compound Description: These are a series of derivatives containing the core 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate structure. They were identified as potential GLP-1R activators, demonstrating effects in increasing GLP-1 secretion and improving glucose responsiveness in both in vitro and pharmacological analyses. Two specific hit compounds, 2 and 8, are undergoing further optimization for potency, selectivity, and in vivo efficacy. [, ]

    Relevance: These derivatives share the imidazo[1,2-a]pyridine core with 8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine. Both the related compounds and 8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine also contain a trifluoromethyl substituent, though at different positions on the phenyl ring. The exploration of these derivatives as GLP-1R agonists highlights the potential of the imidazo[1,2-a]pyridine scaffold for developing anti-diabetic treatments. [, ]

3-Cyano-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine (1)

    Compound Description: This compound exhibited antiulcer activity and served as the starting point for a study exploring the relationship between conformation and activity. [] Two potential minimum-energy conformations, “folded” and “extended”, were identified. Further studies using rigid analogs mimicking these conformations revealed that the “extended” conformation was crucial for antiulcer activity. []

    Relevance: 3-Cyano-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine (1) shares the imidazo[1,2-a]pyridine core with 8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine. Both compounds also have a methyl substituent at the 2-position of the imidazo[1,2-a]pyridine ring. The study focusing on 3-Cyano-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine (1) emphasizes the significance of conformational considerations for the biological activity of imidazo[1,2-a]pyridine derivatives, which may also be relevant for understanding the activity of 8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine. []

8,9-Dihydro-2-methyl-9-phenyl-7H-imidazo[1,2-a]pyrano[2,3-c]pyridine-3-acetonitrile (40)

    Compound Description: This tricyclic analog was designed as a rigid molecule locked in the "extended" conformation of 3-cyano-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine (1). [] It displayed comparable antiulcer activity to compound 1, further confirming the importance of the “extended” conformation for activity. []

    Relevance: Though 8,9-dihydro-2-methyl-9-phenyl-7H-imidazo[1,2-a]pyrano[2,3-c]pyridine-3-acetonitrile (40) has a more complex structure, it retains the imidazo[1,2-a]pyridine core and the 2-methyl substitution, linking it to 8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine. This compound reinforces the structure-activity relationship insights gained from studying 3-cyano-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine (1), which might be applicable to understanding the activity of other imidazo[1,2-a]pyridine derivatives, including 8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine. []

(Z)-3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)-1,3-diphenylprop-2-en-1-one Derivatives

    Compound Description: These derivatives, including the parent compound (1a) and its 6-methyl and 6-iodo variations (1c and 1g), were subjected to UV illumination. [] The process resulted in minor (E)-isomers and predominantly (E,Z)-mixtures of N-(pyridin-2-yl)-[(3,5-diphenylfuran-2-yl)phenylmethylidene]amines. [] 5-Methyl (1b), 7-methyl (1d), 8-methyl (1e), and 5-phenyl (1f) derivatives yielded only the corresponding furanoic products upon UV exposure. [] VIS illumination of the related (Z)-1,3-diphenyl-3-(2-phenylimidazo[1,2-a]benzo[l]quinolin-3-yl)prop-2-en-1-one (4) produced N-(benzo[h]quinolin-2-yl)-[(3,5-diphenylfuran-2-yl)phenylmethylidene]amine (5). [] This research explored the photoisomerization mechanisms of these compounds. []

    Relevance: These (Z)-3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)-1,3-diphenylprop-2-en-1-one derivatives highlight the photochemical reactivity of the imidazo[1,2-a]pyridine core, also present in 8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine. Although the specific substitutions differ, the study's findings on photoisomerization mechanisms could be relevant to understanding potential photochemical transformations of 8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine. []

2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile

    Compound Description: This compound was structurally characterized, revealing a planar imidazo[1,2-a]pyridine group and disorder in the trifluoromethyl and methyl groups. [] Crystallographic analysis showed the formation of infinite chains through C—H⋯N interactions. []

Properties

CAS Number

477889-93-3

Product Name

8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

IUPAC Name

8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

Molecular Formula

C15H11F3N2

Molecular Weight

276.262

InChI

InChI=1S/C15H11F3N2/c1-10-4-3-7-20-9-13(19-14(10)20)11-5-2-6-12(8-11)15(16,17)18/h2-9H,1H3

InChI Key

NVKHMDOHZHOHCX-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.